

# CCG 203769: A Technical Guide to its Discovery and Development

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## Compound of Interest

Compound Name: CCG 203769

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## Abstract

**CCG 203769** is a potent and selective small molecule inhibitor of Regulator of G protein Signaling 4 (RGS4). This document provides a comprehensive technical overview of the discovery and preclinical development of **CCG 203769**, detailing its mechanism of action, in vitro and in vivo pharmacology, and the experimental methodologies employed in its characterization. The information presented is intended to serve as a valuable resource for researchers in the fields of G protein-coupled receptor (GPCR) signaling, neuropharmacology, and drug discovery.

## Introduction

Regulator of G protein Signaling (RGS) proteins are critical negative regulators of GPCR signaling.<sup>[1]</sup> They function as GTPase-activating proteins (GAPs) for the  $\alpha$ -subunits of heterotrimeric G proteins, accelerating the hydrolysis of GTP to GDP and thereby terminating the signaling cascade.<sup>[1]</sup> RGS4, in particular, has emerged as a promising therapeutic target for a variety of disorders, including Parkinson's disease and other neurological conditions.<sup>[2]</sup> Its inhibition is postulated to enhance endogenous GPCR signaling, offering a novel therapeutic strategy.

**CCG 203769** was developed as a selective inhibitor of RGS4, originating from the optimization of an earlier lead compound, CCG-50014.<sup>[1]</sup> This guide will delineate the key experimental

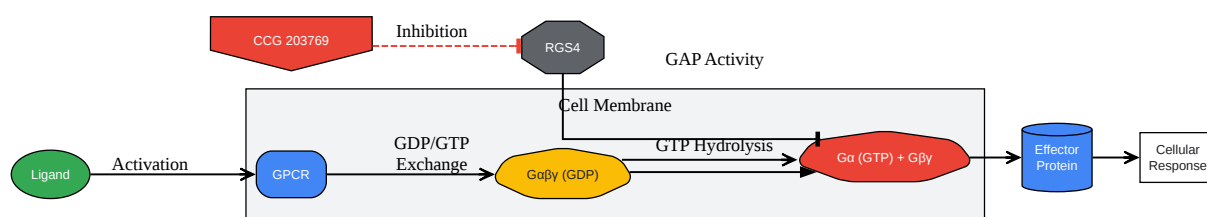
findings that have elucidated the pharmacological profile of **CCG 203769**.

## Mechanism of Action

**CCG 203769** selectively inhibits the interaction between RGS4 and  $G\alpha$  subunits.[3] This inhibition blocks the GAP activity of RGS4, leading to a prolongation of the active, GTP-bound state of the  $G\alpha$  subunit and an amplification of downstream signaling.[3]

## Signaling Pathway

The canonical GPCR signaling cascade and the modulatory role of RGS4, which is inhibited by **CCG 203769**, are depicted below.



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**Figure 1:** GPCR signaling and the inhibitory action of **CCG 203769** on RGS4.

## In Vitro Pharmacology

The potency and selectivity of **CCG 203769** were determined through a series of in vitro assays.

## Quantitative Data Summary

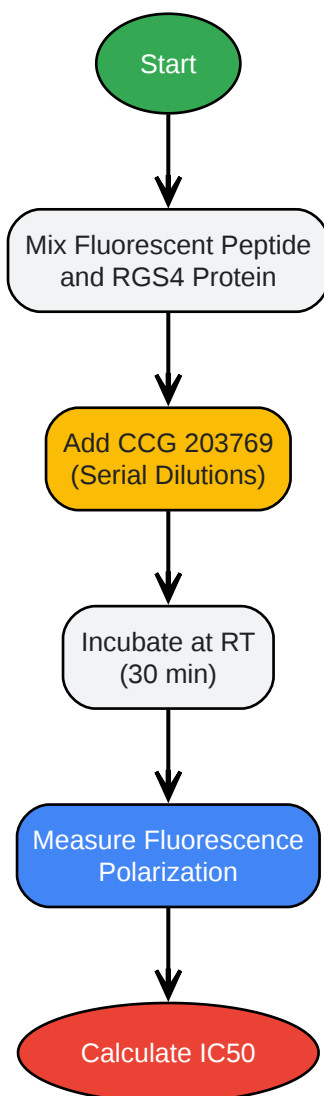
Assay Type	Target	Parameter	Value	Reference
Fluorescence Polarization	RGS4-Gαo Interaction	IC50	17 nM	[3]
Fluorescence Polarization	RGS19-Gαo Interaction	IC50	140 nM	[3]
Fluorescence Polarization	RGS16-Gαo Interaction	IC50	6 μM	[3]
Fluorescence Polarization	RGS8-Gαo Interaction	IC50	>60 μM	[3]
GTPase-Glo Assay	RGS4 GAP Activity (Gαo/Gai1)	IC50	<1 μM	[3]
Kinase Assay	GSK-3β	IC50	5 μM	[3]

## Experimental Protocols

This assay quantifies the ability of **CCG 203769** to disrupt the protein-protein interaction between RGS4 and Gαo.[4][5]

- Principle: A fluorescently labeled peptide derived from a Gα interacting protein binds to RGS4, resulting in a high polarization value. Displacement of this peptide by **CCG 203769** leads to a decrease in polarization.
- Protocol:
  - Purified, fluorescently labeled Gα-derived peptide (e.g., FAM-labeled Gai1 peptide) is incubated with purified RGS4 protein in FP buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100, pH 7.4).
  - Serial dilutions of **CCG 203769** (or vehicle control) are added to the protein-peptide mixture in a 384-well black plate.
  - The plate is incubated at room temperature for 30 minutes to reach equilibrium.

- Fluorescence polarization is measured using a plate reader equipped with appropriate filters for the fluorophore (e.g., Ex: 485 nm, Em: 535 nm).
- IC<sub>50</sub> values are calculated by fitting the data to a four-parameter logistic equation.



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**Figure 2:** Workflow for the Fluorescence Polarization assay.

This assay measures the GTPase activity of G $\alpha$  subunits and the effect of RGS4 and **CCG 203769** on this activity.[6][7]

- Principle: The assay quantifies the amount of GTP remaining after a GTPase reaction. A high GAP activity results in low remaining GTP. Inhibition of GAP activity by **CCG 203769** leads to higher levels of remaining GTP.
- Protocol:
  - Purified Gao or Gai1 subunits are incubated with GTP in GTPase/GAP buffer.
  - Purified RGS4 protein is added to stimulate GTP hydrolysis.
  - Serial dilutions of **CCG 203769** (or vehicle control) are added to the reaction mixture.
  - The reaction is incubated at room temperature for 60-120 minutes.[\[6\]](#)
  - GTPase-Glo™ Reagent is added to convert the remaining GTP to ATP.
  - Detection Reagent is added to generate a luminescent signal proportional to the ATP concentration.
  - Luminescence is measured using a plate reader.
  - IC50 values are calculated from the dose-response curve.

This assay assesses the functional consequence of RGS4 inhibition in a cellular context.[\[8\]](#)[\[9\]](#)

- Principle: In HEK293 cells co-expressing a Gq-coupled receptor (e.g., M3 muscarinic receptor) and RGS4, receptor activation leads to a transient increase in intracellular calcium. RGS4 dampens this signal. Inhibition of RGS4 by **CCG 203769** enhances the calcium response.
- Protocol:
  - HEK293 cells stably or transiently expressing the M3 muscarinic receptor and RGS4 are seeded in a 96-well plate.
  - Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
  - Cells are pre-incubated with various concentrations of **CCG 203769** or vehicle.

- The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).
- The M3 receptor agonist, carbachol, is added to stimulate calcium mobilization.
- The change in fluorescence intensity is monitored over time.
- The potentiation of the calcium signal by **CCG 203769** is quantified.

## In Vivo Pharmacology

The therapeutic potential of **CCG 203769** was evaluated in preclinical animal models of Parkinson's disease and bradycardia.

## Quantitative Data Summary

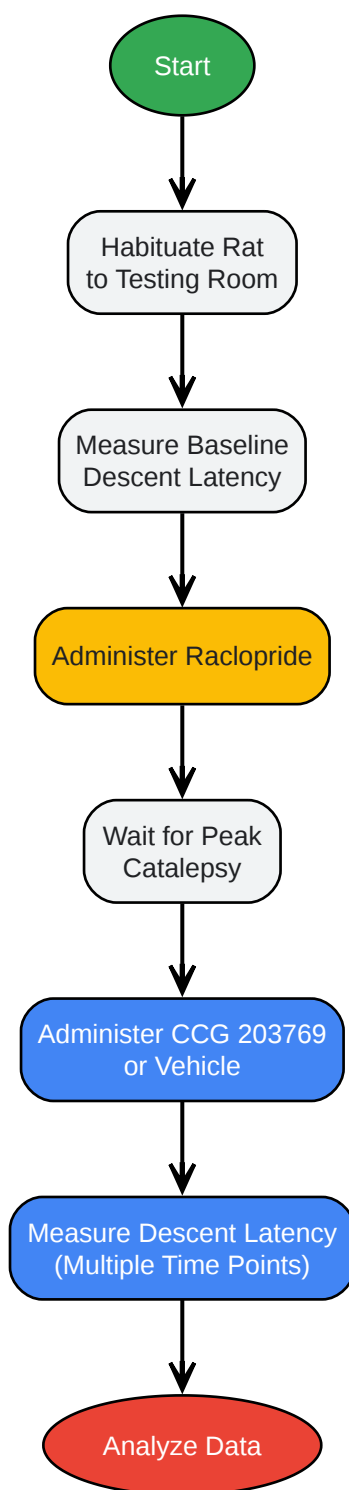
Animal Model	Species	Effect of CCG 203769	Dose Range
Raclopride-Induced Bradykinesia	Rat	Reversal of increased hang time	0.1 - 10 mg/kg
Carbachol-Induced Bradycardia	Rat	Potentiation of heart rate decrease	10 mg/kg (IV)

## Experimental Protocols

This model assesses the ability of **CCG 203769** to alleviate motor deficits characteristic of Parkinson's disease.[\[10\]](#)[\[11\]](#)

- Principle: The D2 dopamine receptor antagonist raclopride induces catalepsy, a state of motor immobility, in rats. The time the animal remains in an imposed posture on a bar is measured.
- Protocol:
  - Male Sprague-Dawley rats are habituated to the testing room.
  - A baseline catalepsy score is obtained by placing the rat's forepaws on a horizontal bar (e.g., 9 cm high) and measuring the time until both paws are removed (descent latency).

- Raclopride (e.g., 0.5-1.0 mg/kg, i.p.) is administered to induce catalepsy.
- At the peak of the raclopride effect (e.g., 30-60 minutes post-injection), **CCG 203769** (0.1-10 mg/kg) or vehicle is administered (e.g., i.p. or i.v.).
- Descent latency is measured at multiple time points post-**CCG 203769** administration.
- A reduction in descent latency indicates a reversal of catalepsy.



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**Figure 3:** Workflow for the Raclopride-Induced Catalepsy Bar Test.



This model evaluates the effect of RGS4 inhibition on parasympathetic control of heart rate.[12]  
[13]

- Principle: The cholinergic agonist carbachol induces a decrease in heart rate (bradycardia) by activating muscarinic M2 receptors in the heart, which are regulated by RGS4.
- Protocol:
  - Conscious, unrestrained rats are used. Heart rate is monitored, for example, via telemetry or tail-cuff plethysmography.
  - A baseline heart rate is recorded.
  - **CCG 203769** (e.g., 10 mg/kg, i.v.) or vehicle is administered.
  - Carbachol (e.g., 0.1 mg/kg, i.p.) is administered.
  - Heart rate is continuously monitored for a defined period (e.g., 30-60 minutes).
  - The potentiation of the bradycardic effect of carbachol by **CCG 203769** is quantified.

## Synthesis

The chemical synthesis of **CCG 203769**, N-(quinolin-2-yl)-2-(4-oxo-5-phenethyl-2-thioxo-1,3-thiazolidin-3-yl)acetamide, can be achieved through a multi-step process. A plausible synthetic route involves the initial formation of a thiazolidinone core, followed by N-alkylation with a suitable acetamide derivative. A general approach to a key intermediate involves the reaction of an appropriate aldehyde with an amine and thioglycolic acid.[14] The final step would involve the coupling of the thiazolidinone with 2-chloro-N-(quinolin-2-yl)acetamide.[15]

## Conclusion

**CCG 203769** is a potent and selective RGS4 inhibitor with demonstrated efficacy in preclinical models of neurological and cardiovascular conditions. The data summarized in this technical guide highlight its potential as a pharmacological tool to probe the function of RGS4 and as a lead compound for the development of novel therapeutics. Further studies are warranted to fully elucidate its therapeutic potential and safety profile. To date, no clinical trials for **CCG 203769** have been registered.

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